2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
Description
2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a halogenated aromatic amine with a complex substitution pattern. Its structure features a bromine atom at the 2-position, a phenoxy group substituted with two fluorine atoms and a trifluoromethyl group at the 4-position, and an aniline moiety.
Properties
Molecular Formula |
C13H7BrF5NO |
|---|---|
Molecular Weight |
368.10 g/mol |
IUPAC Name |
2-bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H7BrF5NO/c14-8-2-1-7(5-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
InChI Key |
RQOMMJJCJHYNPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents, solvents, and catalysts is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Utilized to carry out oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s unique properties arise from its combination of electron-withdrawing groups (bromine, fluorine, trifluoromethyl) and the phenoxy-aniline backbone. Below is a detailed comparison with structurally analogous compounds:
Table 1: Key Structural and Physical Properties of Comparable Compounds
Biological Activity
The compound 2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic molecule notable for its unique structural features, including multiple halogen substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Structural Characteristics
- Molecular Formula: C₁₃H₇BrF₅NO
- Molecular Weight: 368.10 g/mol
- IUPAC Name: this compound
- CAS Number: 2244088-52-4
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇BrF₅NO |
| Molecular Weight | 368.10 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2244088-52-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its lipophilicity and binding affinity to various receptors and enzymes, which may lead to significant pharmacological effects.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- U937 (leukemia)
Case Study Findings
In a study focusing on the cytotoxicity of halogenated anilines, this compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating a moderate level of activity compared to standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Comparison |
|---|---|---|
| MCF-7 | 15 | Similar to Tamoxifen (10.38 µM) |
| A549 | 12 | More potent than some derivatives |
| U937 | 18 | Comparable to conventional treatments |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Agrochemical Development
Due to its chemical stability and biological activity, it is also being explored for use in agrochemicals, particularly as a pesticide or herbicide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
